molecular formula C26H33NO4 B1259777 Cyprenorphine CAS No. 4406-22-8

Cyprenorphine

Cat. No.: B1259777
CAS No.: 4406-22-8
M. Wt: 423.5 g/mol
InChI Key: VSKIOMHXEUHYSI-KNLIIKEYSA-N

Description

Cyprenorphine, also known as N-cyclopropylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, is a semi-synthetic opioid drug. It is structurally related to buprenorphine and diprenorphine. This compound is a powerful antagonist of opioid receptors and has mixed agonist-antagonist effects . It is known for its potent specific antagonist properties, blocking the binding of morphine and etorphine to opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyprenorphine involves several steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical reactions, including hydrogenation, cyclization, and functional group modifications, to produce this compound. The key steps include:

    Hydrogenation: Thebaine is hydrogenated to produce dihydrothebaine.

    Cyclization: Dihydrothebaine undergoes cyclization to form the core structure of this compound.

    Functional Group Modifications: Various functional groups are introduced to achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Cyprenorphine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones and carboxylic acids, while reduction can yield alcohols and amines.

Scientific Research Applications

Cyprenorphine has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.

    Biology: It is used to investigate the biological effects of opioid receptor antagonists and their potential therapeutic applications.

    Medicine: this compound is studied for its potential use in reversing the effects of opioid overdose and in the treatment of opioid addiction.

    Industry: It is used in the development of new opioid receptor antagonists and in the formulation of pharmaceutical products.

Mechanism of Action

Cyprenorphine exerts its effects by binding to opioid receptors in the brain and nervous system. It acts as a mixed agonist-antagonist, meaning it can both activate and block opioid receptors. This dual action results in the modulation of pain perception and the reversal of opioid-induced effects. This compound specifically targets the mu, delta, and kappa opioid receptors, blocking the binding of other opioids such as morphine and etorphine .

Comparison with Similar Compounds

    Buprenorphine: Like cyprenorphine, buprenorphine is a mixed agonist-antagonist at opioid receptors. buprenorphine is primarily used as an analgesic and in the treatment of opioid addiction.

    Diprenorphine: Diprenorphine is another related compound used as an antidote to reverse the effects of other opioids. It has a similar mechanism of action but is less potent than this compound.

Uniqueness of this compound: this compound is unique due to its potent specific antagonist properties and its ability to produce pronounced dysphoric and hallucinogenic effects, which limit its potential use as an analgesic . Its mixed agonist-antagonist effects at opioid receptors make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKIOMHXEUHYSI-KNLIIKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905125
Record name Cyprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-22-8
Record name Cyprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4406-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyprenorphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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